5-bromo-2-iodo-1H-indole
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Overview
Description
5-Bromo-2-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of both bromine and iodine atoms on the indole ring Indole derivatives are significant in organic chemistry due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-iodo-1H-indole typically involves the halogenation of indole. One common method is the sequential halogenation process, where indole is first brominated to form 5-bromoindole, followed by iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to ensure selective halogenation.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or organometallic reagents can be used under appropriate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
5-Bromo-2-iodo-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Medicine: Halogenated indole derivatives have shown potential in drug discovery and development, particularly in the design of anticancer and antimicrobial agents.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-iodo-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through halogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
5-Bromoindole: Lacks the iodine atom, making it less versatile in certain chemical reactions.
2-Iodoindole: Lacks the bromine atom, which can affect its reactivity and biological properties.
5-Chloro-2-iodo-1H-indole: Similar structure but with chlorine instead of bromine, leading to different chemical and biological behaviors.
Uniqueness: 5-Bromo-2-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions in chemical and biological systems. This dual halogenation can provide distinct advantages in synthetic chemistry and drug design, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-iodo-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUUQZLPRJUXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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